molecular formula C17H18N6O4 B11973237 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11973237
M. Wt: 370.4 g/mol
InChI Key: CJAVVHVUUMTHSE-VXLYETTFSA-N
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Description

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N’-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N’-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving urea and various aldehydes.

    Hydrazide Formation: The acetohydrazide moiety is introduced by reacting the purine derivative with hydrazine hydrate under controlled conditions.

    Condensation with Hydroxyphenyl Ethylidene: The final step involves the condensation of the hydrazide with 4-hydroxyphenyl ethylidene under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the purine core, potentially leading to the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, purine derivatives are known for their role in cellular processes. This compound may be studied for its potential effects on enzyme activity, DNA/RNA interactions, and cellular signaling pathways.

Medicine

In medicine, purine derivatives have been explored for their potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities. This compound may be investigated for similar properties.

Industry

Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N’-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide likely involves interactions with specific molecular targets such as enzymes or receptors. The purine core may mimic natural substrates or inhibitors, leading to modulation of biological pathways. The hydroxyphenyl moiety may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theobromine: Found in chocolate, with mild stimulant effects.

    Allopurinol: Used to treat gout by inhibiting xanthine oxidase.

Uniqueness

What sets 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N’-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide apart is its unique combination of a purine core with a hydroxyphenyl ethylidene moiety. This structural arrangement may confer distinct biological activities and chemical reactivity, making it a compound of interest for further research.

Properties

Molecular Formula

C17H18N6O4

Molecular Weight

370.4 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C17H18N6O4/c1-10(11-4-6-12(24)7-5-11)19-20-13(25)8-23-9-18-15-14(23)16(26)22(3)17(27)21(15)2/h4-7,9,24H,8H2,1-3H3,(H,20,25)/b19-10+

InChI Key

CJAVVHVUUMTHSE-VXLYETTFSA-N

Isomeric SMILES

C/C(=N\NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C)/C3=CC=C(C=C3)O

Canonical SMILES

CC(=NNC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)O

Origin of Product

United States

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